molecular formula C16H13Cl B562248 2-(1-Chloroethyl)anthracene CAS No. 57323-33-8

2-(1-Chloroethyl)anthracene

Cat. No. B562248
CAS RN: 57323-33-8
M. Wt: 240.73
InChI Key: NSUQPUKYAXMLKQ-UHFFFAOYSA-N
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Description

2-(1-Chloroethyl)anthracene is a chemical compound with the molecular formula C16H13Cl . It’s a derivative of anthracene, an aromatic hydrocarbon consisting of three linearly fused benzene rings .


Chemical Reactions Analysis

Anthracene derivatives have been extensively studied for their interesting photophysical, photochemical, and biological properties . They undergo various chemical reactions, including Friedel–Crafts reactions, Elbs reaction, aromatic cyclodehydration, Bradsher-type reactions from diarylmethanes, and metal-catalyzed reactions with alkynes .

Scientific Research Applications

Anthracene Derivatives Synthesis

Anthracene and its derivatives have been explored for their potential in efficient green-to-blue low-power upconversion. New anthracene derivatives such as 2-chloro-9,10-dip-tolylanthracene (DTACl) were synthesized, showcasing high fluorescence yields and demonstrating their effectiveness as triplet acceptors for upconversion, with DTACl coupled with PdOEP achieving a maximum upconversion quantum yield of 17.4% (Liang et al., 2013). This research underscores the importance of anthracene derivatives in developing materials for low-power optical applications.

Reaction Mechanisms

Research into the reactions of 2-Nitro- and 2-Bromo-2-nitroethenylphosphonates with anthracene revealed two competing pathways: [4+2] cycloaddition and electrophilic substitution. This study provided insight into the versatile reactivity of anthracene when interfaced with different chemical groups, highlighting its potential for creating a variety of chemical structures (Anisimova et al., 2005).

Fluorescence-Based Applications

A novel chemiluminescence probe for singlet oxygen detection was developed using anthracene derivatives. The probe, designed with a strategy of photoinduced electron-transfer process, exhibited high selectivity and sensitivity for singlet oxygen, distinguishing it from other reactive oxygen species. This finding is significant for detecting singlet oxygen in various chemical and biological systems (Li et al., 2004).

Future Directions

Anthracene and its derivatives have been the subject of research in several areas, investigating their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials . Their synthesis remains challenging, but some important preparative methods have been reported, especially in the last decade . This suggests that future research may continue to focus on developing new synthesis methods and exploring further applications of anthracene derivatives.

properties

IUPAC Name

2-(1-chloroethyl)anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl/c1-11(17)12-6-7-15-9-13-4-2-3-5-14(13)10-16(15)8-12/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSUQPUKYAXMLKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676267
Record name 2-(1-Chloroethyl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57323-33-8
Record name 2-(1-Chloroethyl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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